![molecular formula C8H14O B2768734 Spiro[3.4]octan-5-ol CAS No. 17520-25-1](/img/structure/B2768734.png)

Spiro[3.4]octan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

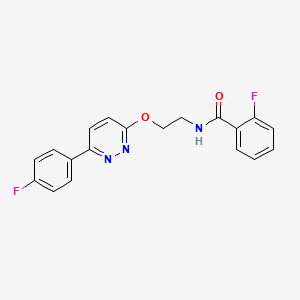

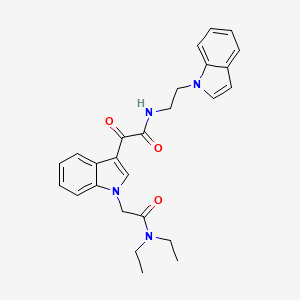

Spiro[3.4]octan-5-ol is a chemical compound with the molecular formula C8H14O . It is a derivative of spiro[3.4]octane .

Synthesis Analysis

Spiro[3.4]octan-5-ols have been prepared from the parent ketone via alkylation and/or addition reactions . Several new Grignard reagents based on substituted cyclobutanes have been generated and added to cyclobutanones to yield mono- to trimethylated [1,1 0 -bicyclobutyl]-1-ols .Molecular Structure Analysis

The molecular structure of spiro[3.4]octan-5-ol consists of a spiro[3.4]octane core with a hydroxyl group attached . The InChI code for this compound is 1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 .Chemical Reactions Analysis

Upon treatment with acid, all [1,1 0 -bicyclobutyl]-1-ols and spiro[3.4]octan-5-ols rearrange to yield a single bicyclo[3.3.0]octene .Physical And Chemical Properties Analysis

Spiro[3.4]octan-5-ol is a liquid at room temperature . It has a molecular weight of 126.2 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Synthesis Techniques : The compound has been synthesized using Grignard reagents and cyclobutanones, yielding mono- to trimethylated versions (Mandelt et al., 2004).

- Chemical Rearrangements : Upon acid treatment, it undergoes rearrangement to form bicyclo[3.3.0]octenes (Mandelt et al., 2004).

- Cationic Rearrangements : In certain conditions, 4-spiro[2.n]alkanols, related to Spiro[3.4]octan-5-ol, can form various cations, demonstrating its potential in understanding complex ionic structures (Prakash et al., 1987).

Chemical Properties and Reactions

- Reaction with Ketenes : Research has been conducted on cycloaddition reactions involving the generation of ketenes and their interaction with Schiff bases, leading to the formation of unique spiro compounds (Tsuno et al., 2006).

- Conformational Analysis : Studies include the investigation of the conformational properties of similar spiro compounds using techniques like microwave spectroscopy and molecular mechanics calculations (Boulebnane et al., 1988).

Advanced Applications

- Polyimide Synthesis : Spiro[3.4]octan-5-ol derivatives have been used in the synthesis of novel soluble polyimides, demonstrating significant potential in material science (Li et al., 2000).

- Ionic Liquid Promotion : The compound has been involved in the development of dual basic ionic liquids for eco-friendly synthesis processes, indicating its role in green chemistry applications (Gaikwad et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

spiro[3.4]octan-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQHTHKUFJTZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octan-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)

![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)

![4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-(3-methoxybenzyl)benzamide](/img/structure/B2768664.png)

![(2-(1H-pyrrol-1-yl)thiazol-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2768665.png)

![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)